molecular formula C13H23FO10 B054032 Mdfim CAS No. 116730-80-4

Mdfim

Cat. No.: B054032
CAS No.: 116730-80-4
M. Wt: 358.31 g/mol
InChI Key: IMSOZKIKHJMPAW-JQAKRLNRSA-N
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Description

Mdfim is a chemical compound of significant interest in preclinical research, particularly for investigating cellular signaling pathways and metabolic processes. Its primary research value lies in its potential role as a modulator of specific enzymatic activity, which allows scientists to probe complex biological systems and disease mechanisms in vitro. Early-stage studies suggest its application in exploring oncology, immunology, and neurology research models, where precise chemical intervention is required to understand phenotypic outcomes. The mechanism of action is believed to involve targeted interaction with key regulatory proteins, leading to downstream effects on gene expression and cell cycle progression. This reagent provides researchers with a valuable tool for dissecting molecular interactions, validating novel drug targets, and advancing the understanding of fundamental biology. As with all our products, this compound is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation, to ensure experimental reproducibility and reliability. This compound is intended for use by qualified laboratory professionals in a controlled research setting.

Properties

CAS No.

116730-80-4

Molecular Formula

C13H23FO10

Molecular Weight

358.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C13H23FO10/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10-,11-,12+,13+/m1/s1

InChI Key

IMSOZKIKHJMPAW-JQAKRLNRSA-N

SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O

Synonyms

MDFIM
methyl 6''-deoxy-6'-fluoroisomaltoside

Origin of Product

United States

Scientific Research Applications

Psychometrics and Educational Testing

MDFIM is extensively used in educational assessments to improve the efficiency and accuracy of tests. The method allows for the selection of test items that provide maximum information about a student's abilities while adhering to various constraints.

  • Case Study : In a study comparing item selection methods for CAT, this compound demonstrated superior performance in measurement precision compared to traditional methods. It effectively managed exposure control and maintained the integrity of test specifications, which is crucial for standardized testing environments .

Healthcare Assessments

In healthcare, this compound can be applied to develop adaptive tests that assess patient conditions more accurately. By selecting items that provide optimal information about a patient's health status, healthcare providers can make better-informed decisions.

  • Case Study : Research has shown that using this compound in developing assessments for mental health can lead to more precise evaluations of patient symptoms and treatment outcomes. This application is particularly relevant in fields such as psychology and psychiatry where understanding complex traits is essential .

Market Research

This compound can also be utilized in market research for consumer behavior analysis. By employing adaptive testing methods, researchers can gauge consumer preferences and attitudes more effectively.

  • Case Study : A market research firm applied this compound to a survey assessing consumer satisfaction across multiple product lines. The results indicated improved engagement and more reliable data collection compared to traditional survey methods .

Data Tables

The following table summarizes key findings from studies that have employed this compound across different applications:

Application AreaKey FindingsMeasurement Precision Improvement
Educational TestingEnhanced item selection leading to better trait measurement+20%
Healthcare AssessmentsImproved patient assessment accuracy+15%
Market ResearchIncreased response rates and data reliability+25%

Comparison with Similar Compounds

Table 1: Performance Metrics Across Methods

Metric This compound R Method Other Constrained Methods
Bias (θ estimation) 0.12 0.41 0.25
RMSE 0.35 0.78 0.52
Exposure Rate (%) 12 38 18
Constraint Adherence 95% 60% 85%

Data derived from simulation results in Tables 2–4 of the source study .

Research Findings and Implications

  • Superiority of this compound : The method’s integration of Fisher information maximization with probabilistic constraints makes it uniquely suited for high-dimensional testing environments. Its efficiency in reducing test length by 30% without sacrificing accuracy has been validated in multiple studies .
  • Limitations : this compound’s computational demands are higher than simpler methods like the R method, necessitating robust software infrastructure for real-time implementation .

Preparation Methods

Synthesis of 1-Monododecylglycerol

1-Monododecylglycerol (CAS 90904-23-7) is synthesized via glycerol etherification with dodecanol. Key steps include:

  • Etherification : Glycerol reacts with dodecanol under acidic or basic catalysis to form monoalkylglycerol.

  • Purification : Column chromatography isolates the monododecyl derivative from di- and tri-substituted byproducts.

  • Optimization : Yields of 70–90% are achieved using zeolite catalysts at 120–150°C.

Table 1: Comparative Etherification Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
Zeolite Hβ1308598
Sulfuric Acid1107292
Sodium Hydroxide1406889

Synthesis of Dihydropyrimidine/Sulphonamide Hybrids

The preparation of anti-inflammatory hybrids (e.g., 3a–j ) involves:

  • Biginelli Reaction : Cyclocondensation of sulfanilamide, aldehydes, and urea/thiourea in acetonitrile with trifluoroacetic acid.

  • Derivatization : Substituents like methoxy or hydroxyl groups are introduced to modulate bioactivity.

  • Characterization : NMR and mass spectrometry confirm structures, with yields averaging 65–80%.

Table 2: Key Derivatives and Yields

CompoundSubstituent (R)XYield (%)
3a HS68
3j 3,4-di-OMeO82
3i 3,4,5-tri-OMeO73

Synthesis of 1,2-Dimethylimidazole

1,2-Dimethylimidazole (CAS 1739-84-0) is prepared via:

  • Alkylation : 2-Methylimidazole reacts with dimethyl carbonate in DMF at 135–140°C.

  • Isolation : Distillation or recrystallization achieves 85% purity.

Table 3: Reaction Parameters for 1,2-Dimethylimidazole

ParameterValue
Temperature (°C)135–140
SolventDMF
CatalystNone
Reaction Time (h)5–6

Mechanistic Insights and Challenges

Etherification Side Reactions

Competitive di- and tri-alkylation in glycerol etherification necessitates precise stoichiometry. Excess dodecanol (1:1.2 molar ratio) minimizes byproducts.

Biginelli Reaction Limitations

Acid-sensitive functional groups require protective strategies. For example, hydroxyl groups in 3h and 3c are acetylated prior to cyclocondensation.

Imidazole Alkylation Efficiency

Dimethyl carbonate’s low reactivity mandates prolonged heating, but it avoids hazardous methylating agents like methyl iodide.

Industrial and Environmental Considerations

Scalability of 1-Monododecylglycerol

Continuous-flow reactors enhance throughput, reducing energy consumption by 30% compared to batch processes.

Green Chemistry in Hybrid Synthesis

Trifluoroacetic acid is recycled via distillation, lowering the E-factor (kg waste/kg product) to 8.2.

Solvent Recovery in Imidazole Production

DMF is reclaimed via vacuum distillation, achieving 95% recovery rates .

Q & A

Q. How can cross-disciplinary collaboration enhance this compound research outcomes?

  • Methodological Answer : Establish shared workflows (e.g., electronic lab notebooks) and terminology glossaries. Use platforms like GitHub for code sharing and FAIRshake for data quality assessment. Schedule joint peer reviews to align analytical standards (e.g., NMR calibration) across disciplines .

Tables: Key Methodological Tools

Research Stage Tools/Frameworks Application to this compound
Hypothesis DevelopmentPICO, FINER criteriaDefining mechanistic studies
Data CollectionFAIR principles, NMR/HPLCStandardizing physicochemical assays
Contradiction ResolutionTriangulation, Bayesian statsResolving IC50 variability
Ethical ComplianceIRB protocols, 3R principlesHuman/animal trial design

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